3,5-Diamino-4-methylbenzonitrile

Description

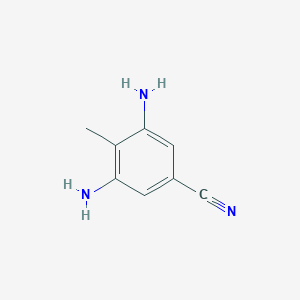

Structure

2D Structure

3D Structure

Properties

CAS No. |

168770-41-0 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

3,5-diamino-4-methylbenzonitrile |

InChI |

InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3 |

InChI Key |

VYHNGOXCBUWRKT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1N)C#N)N |

Canonical SMILES |

CC1=C(C=C(C=C1N)C#N)N |

Synonyms |

Benzonitrile, 3,5-diamino-4-methyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Diamino-4-methylbenzonitrile CAS number and properties

CAS Number: 168770-41-0

This technical guide provides a comprehensive overview of 3,5-Diamino-4-methylbenzonitrile, a specialized aromatic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to the limited publicly available data for this specific molecule, this guide combines known properties with general characteristics of diaminobenzonitrile derivatives to offer a foundational understanding.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available and computed properties. For context, properties of the related, well-characterized compound 3,4-Diaminobenzonitrile are included for comparison.

| Property | This compound | 3,4-Diaminobenzonitrile (for comparison) |

| CAS Number | 168770-41-0 | 17626-40-3 |

| Molecular Formula | C₈H₉N₃ | C₇H₇N₃ |

| Molecular Weight | 147.18 g/mol | 133.15 g/mol |

| IUPAC Name | This compound | 3,4-diaminobenzonitrile |

| Melting Point | Data not available | 144-148 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | Solid |

Synthesis and Experimental Protocols

Disclaimer: The following protocol is a theoretical and generalized procedure. It has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Proposed Synthesis of this compound

Step 1: Dinitration of 4-methylbenzonitrile

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 4-methylbenzonitrile in a mixture of concentrated sulfuric and nitric acid.

-

Nitration: Slowly add fuming nitric acid to the solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 4-methyl-3,5-dinitrobenzonitrile can be purified by column chromatography.

Step 2: Reduction of 4-methyl-3,5-dinitrobenzonitrile

-

Reaction Setup: Dissolve the dinitro compound in a suitable solvent such as ethanol or methanol in a flask.

-

Reduction: Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reduction by TLC.

-

Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Purification: Wash and dry the organic layer as described previously. The final product, this compound, can be purified by recrystallization or column chromatography.

Applications in Drug Development and Biological Activity

While specific biological activities of this compound have not been reported, the benzonitrile moiety is a recognized pharmacophore present in numerous approved pharmaceuticals.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.

Derivatives of diaminobenzonitriles are of interest in medicinal chemistry. For instance, various benzonitrile derivatives have been investigated for their antimicrobial and antifungal activities.[2] Additionally, amino-acetonitrile derivatives have been identified as a novel class of anthelmintic compounds. While these findings are not directly attributable to this compound, they highlight the potential of the broader chemical class in drug discovery. The presence of two amino groups and a nitrile function on a benzene ring makes this compound a versatile scaffold for combinatorial chemistry and the generation of compound libraries for screening against various therapeutic targets.

Safety and Handling

Specific toxicology data for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related diaminobenzonitriles, hazards include acute oral toxicity and skin, eye, and respiratory irritation.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural features suggest it could serve as a valuable building block for the synthesis of more complex molecules, including novel drug candidates. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to the Synthesis of 3,5-Diamino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,5-Diamino-4-methylbenzonitrile, a key intermediate in various research and development applications. This document details the underlying chemical transformations, provides established experimental protocols, and presents relevant quantitative data to support laboratory and developmental work.

Introduction

This compound is an aromatic amine derivative of significant interest in medicinal chemistry and materials science. Its structural arrangement, featuring a benzonitrile core with two amino groups and a methyl substituent, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The strategic placement of the functional groups allows for a variety of subsequent chemical modifications, making reliable and efficient synthesis of this compound a priority for researchers in the field.

Core Synthesis Pathway

The most established and widely recognized synthesis of this compound is a two-step process commencing with the commercially available starting material, 4-methylbenzonitrile. The synthesis proceeds through a dinitro intermediate, which is subsequently reduced to the target diamine.

The overall transformation can be summarized as follows:

Caption: Two-step synthesis of this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

Step 1: Dinitration of 4-Methylbenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-methylbenzonitrile to introduce two nitro groups onto the aromatic ring, yielding 4-methyl-3,5-dinitrobenzonitrile. This reaction is typically achieved using a mixture of a strong nitrating agent, such as fuming nitric acid, and a dehydrating agent, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Dinitration

Caution: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-water bath to maintain a low temperature.

-

Addition of Starting Material: Slowly add 4-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.

-

Addition of Nitrating Agent: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained below a controlled point (typically 10-15 °C) to prevent side reactions and ensure regioselectivity.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete dinitration.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product, 4-methyl-3,5-dinitrobenzonitrile, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of 4-Methyl-3,5-dinitrobenzonitrile

The second and final step is the reduction of the two nitro groups of 4-methyl-3,5-dinitrobenzonitrile to the corresponding amino groups to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, with one of the most effective and common methods being the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid.

Experimental Protocol: Reduction

Caution: This reaction involves the use of a strong acid and may produce heat. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.

-

Addition of Dinitro Compound: Add the 4-methyl-3,5-dinitrobenzonitrile to the acidic solution of stannous chloride.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice-salt bath.

-

Basification: Carefully add a cold, concentrated solution of sodium hydroxide to the reaction mixture until it is strongly basic. This will precipitate the tin salts and liberate the free diamine. Caution: This is a highly exothermic process and should be done slowly with efficient cooling.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are dependent on reaction scale and optimization of conditions.

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| 1. Dinitration | 4-Methylbenzonitrile | Fuming HNO₃, H₂SO₄ | 4-Methyl-3,5-dinitrobenzonitrile | 85-95% |

| 2. Reduction | 4-Methyl-3,5-dinitrobenzonitrile | SnCl₂·2H₂O, conc. HCl | This compound | 70-85% |

Characterization Data

The structural confirmation of the final product, this compound, is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons (which may be broad and exchangeable with D₂O), and the methyl protons. |

| ¹³C NMR | Resonances for the quaternary carbons of the aromatic ring, the CH carbons, the nitrile carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amines (typically two bands in the 3300-3500 cm⁻¹ region), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₉N₃, MW: 147.18 g/mol ). |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide outlines a reliable and well-documented two-step synthesis for this compound from 4-methylbenzonitrile. The provided experimental protocols, based on established chemical principles for nitration and nitro group reduction, offer a solid foundation for researchers. The successful synthesis and purification of this versatile intermediate will enable further exploration in the development of novel pharmaceuticals and advanced materials. It is imperative that all experimental work is conducted with strict adherence to safety protocols due to the hazardous nature of the reagents involved.

Chemical and physical properties of 3,5-Diamino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-4-methylbenzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with two amino groups and one methyl group. Its chemical structure suggests its potential as a versatile building block in synthetic organic chemistry, particularly in the preparation of more complex molecules and heterocyclic systems. The presence of nucleophilic amino groups and the electrophilic nitrile functionality offers multiple reaction sites for constructing diverse molecular architectures. This guide provides a summary of the available chemical and physical properties of this compound, outlines a plausible synthetic approach, and discusses the current landscape of its biological activity research.

Chemical and Physical Properties

Limited experimental data is publicly available for this compound. The following tables summarize the key known and predicted properties of the compound.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-2,6-diaminotoluene | [1] |

| CAS Number | 168770-41-0 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Exact Mass | 147.079647 g/mol | N/A |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available | N/A |

| Appearance | Not Available | N/A |

Experimental Protocols

Inferred Synthetic Pathway

A plausible and standard two-step synthesis for this compound would likely involve the dinitration of 4-methylbenzonitrile followed by the reduction of the nitro groups.

References

Molecular structure and weight of 3,5-Diamino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and hypothetical experimental protocols for 3,5-Diamino-4-methylbenzonitrile. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Information

This compound is an aromatic organic compound featuring a benzene ring substituted with two amino groups, a methyl group, and a nitrile functional group. Its chemical structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | Benchchem |

| CAS Number | 168770-41-0 | Benchchem |

| Molecular Formula | C₈H₉N₃ | Benchchem |

| Molecular Weight | 147.18 g/mol | Benchchem[1] |

| InChI Key | VYHNGOXCBUWRKT-UHFFFAOYSA-N | Benchchem |

| Canonical SMILES | CC1=C(C=C(C=C1N)C#N)N | Benchchem |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Molecular Structure

Caption: 2D representation of the this compound molecule.

Hypothetical Experimental Protocols

Due to the limited availability of published experimental data for this compound, the following protocols are proposed based on established organic synthesis and analytical chemistry principles. These are intended as a starting point for experimental design.

Synthesis of this compound

A plausible synthetic route could involve the dinitration of p-tolunitrile, followed by a selective reduction of the nitro groups.

Step 1: Dinitration of p-Tolunitrile

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 g of p-tolunitrile.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of 30 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Filter the resulting precipitate, wash with cold water until the washings are neutral to litmus, and dry to obtain 4-methyl-3,5-dinitrobenzonitrile.

Step 2: Reduction of 4-methyl-3,5-dinitrobenzonitrile

-

In a Parr hydrogenation apparatus, place the dried 4-methyl-3,5-dinitrobenzonitrile from the previous step.

-

Add a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the apparatus and filter the mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum would show singlets for the aromatic protons, the amino protons, and the methyl protons, with chemical shifts influenced by the electronic effects of the substituents.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in the same solvent would reveal distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the benzene ring, the methyl carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Characteristic peaks would be expected for the N-H stretching of the primary amines (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

-

Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (147.18). Fragmentation patterns could provide further structural confirmation.

Logical Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the evaluation of a novel compound like this compound in a drug discovery context.

Caption: A logical workflow for the progression of a synthesized compound from initial characterization to preclinical development.

References

An In-depth Technical Guide to Determining the Solubility Profile of 3,5-Diamino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of 3,5-Diamino-4-methylbenzonitrile. Given the absence of readily available public data on the solubility of this specific compound, this document outlines the necessary experimental protocols to generate reliable and reproducible solubility data. The described methods are standard in pharmaceutical and chemical research and can be adapted for various organic compounds.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in a range of solvents is a critical first step in its development and application. Solubility data is essential for designing synthetic routes, developing purification strategies, formulating products, and assessing bioavailability.[1][2] This guide focuses on two primary methods for quantitative solubility determination: the gravimetric method and UV-Vis spectrophotometry.

Predicted Solubility Characteristics

The molecular structure of this compound, featuring two amino groups and a nitrile group attached to a substituted benzene ring, suggests a moderate polarity. The presence of amino groups allows for hydrogen bonding with protic solvents, while the aromatic ring and methyl group contribute to its nonpolar character. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit some solubility in polar organic solvents and limited solubility in water and nonpolar solvents.[3][4][5]

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in various solvents is not publicly available. The following table is provided as a template for researchers to populate with their experimental findings. It is recommended to determine solubility at multiple temperatures to understand the thermodynamic properties of the dissolution process.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Water | 25 | Gravimetric | ||

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Methanol | 25 | Gravimetric | ||

| e.g., Acetone | 25 | Gravimetric | ||

| e.g., Dichloromethane | 25 | Gravimetric | ||

| e.g., Ethyl Acetate | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric | ||

| e.g., Hexane | 25 | Gravimetric | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||

| e.g., Phosphate Buffer (pH 7.4) | 25 | UV-Vis |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining accurate and comparable solubility data. Below are step-by-step procedures for the recommended analytical methods.

4.1. Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[1][2][6][7] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Apparatus and Materials:

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven

-

This compound

-

Selected solvents

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: Once equilibrated, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Filtration: Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles. Collect the clear filtrate in a pre-weighed, clean, and dry evaporation dish or vial.

-

Solvent Evaporation: Place the evaporation dish with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.[2][6]

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

4.2. UV-Vis Spectrophotometry for Solubility Determination

UV-Vis spectrophotometry is a sensitive method suitable for compounds that absorb ultraviolet or visible light.[8][9] This technique is particularly useful for determining the solubility in aqueous buffers.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Pipettes

-

Apparatus for preparing saturated solutions (as in the gravimetric method)

-

This compound

-

Selected solvents (must be UV transparent in the analysis range)

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.[10][11]

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis: After equilibration and settling, filter the supernatant. Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Solubility (mol/L) = (Concentration of diluted sample from curve) * (Dilution factor)

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Caption: Workflow for the UV-Vis Spectrophotometry Method of Solubility Determination.

Conclusion

The solubility profile of this compound is a fundamental dataset for its scientific and industrial progression. While published data is currently unavailable, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial property. By employing standardized methods such as gravimetric analysis and UV-Vis spectrophotometry, researchers can generate high-quality, reliable data that will be invaluable for the future development and application of this compound.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. impactfactor.org [impactfactor.org]

- 9. rootspress.org [rootspress.org]

- 10. dlt.ncssm.edu [dlt.ncssm.edu]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3,5-Diamino-4-methylbenzonitrile: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for 3,5-Diamino-4-methylbenzonitrile, the following tables present data for structurally related compounds. This information serves as a reference for predicting the chemical shifts and absorption frequencies for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing nitrile group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the nitrile group and the aromatic ring.[1]

Table 1: Representative ¹H NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Methylbenzonitrile[2] | CDCl₃ | 7.52 (d, J=8.0Hz, 2H), 7.27 (d, J=8.0Hz, 2H), 2.42 (s, 3H) |

| 2-Aminobenzonitrile | DMSO-d₆ | Data for aminobenzonitriles can be found in specialized databases and literature. |

| 4-(Dimethylamino)benzonitrile | Not Specified | Referenced as available but specific data not in snippets.[3] |

Table 2: Representative ¹³C NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Methylbenzonitrile[2] | CDCl₃ | 143.6, 131.9, 129.7, 119.0, 109.1, 21.7 |

| 4-Methoxybenzonitrile[2] | CDCl₃ | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 |

| 4-Chlorobenzonitrile[2] | CDCl₃ | 139.4, 133.3, 129.6, 117.9, 110.7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present. The N-H stretching of the primary amines, the C≡N stretching of the nitrile group, and C-H and C=C vibrations of the aromatic ring are expected to be the most prominent features. Aromatic compounds typically show a C-H stretch between 3100-3000 cm⁻¹ and carbon-carbon stretching vibrations in the 1600-1400 cm⁻¹ region.[4]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Nitrile (C≡N) | Stretch | 2240 - 2220 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Amine (N-H) | Bend | 1650 - 1580 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 147.18 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 147 in electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

A standard pulse-acquire experiment is typically used.

-

Acquisition is generally done in the proton dimension.[5]

-

Key parameters to set include the number of scans (ns), acquisition time (at), and relaxation delay (d1).

-

-

¹³C NMR:

-

A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet (for solids):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) (for solids and liquids):

-

Place a small amount of the sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software automatically subtracts the background to produce the final spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.[6]

-

The solution must be free of non-volatile salts and buffers.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

ESI-MS:

-

The sample solution is introduced into the ion source, where it is nebulized and charged to form gaseous ions.

-

This method is suitable for polar compounds.[7]

-

-

Data Analysis:

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

The resulting mass spectrum shows the relative abundance of ions at different m/z values.

-

Accurate mass measurements can be achieved by using an internal or external calibrant.[8]

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. rsc.org [rsc.org]

- 3. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. uab.edu [uab.edu]

- 8. rsc.org [rsc.org]

The Historical Development of Diaminobenzonitrile Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobenzonitrile (DABN) isomers, a class of aromatic compounds featuring a benzene ring substituted with two amino groups and a nitrile group, represent a versatile scaffold in organic synthesis and medicinal chemistry. Their rich functionality allows for a diverse range of chemical transformations, making them valuable building blocks for the synthesis of pharmaceuticals, dyes, and other functional materials. This technical guide provides a comprehensive overview of the historical development of diaminobenzonitrile isomers, detailing their synthesis, physicochemical properties, and relevant experimental protocols.

Physicochemical Properties of Diaminobenzonitrile Isomers

The six positional isomers of diaminobenzonitrile exhibit distinct physicochemical properties influenced by the relative positions of the amino and nitrile functional groups. These differences in properties, such as melting point, boiling point, and solubility, are critical for their purification and application in various synthetic procedures. A summary of the available quantitative data for these isomers is presented below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Diaminobenzonitrile | 344595-76-2 | C₇H₇N₃ | 133.15 | Not readily available |

| 2,4-Diaminobenzonitrile | 37705-82-1 | C₇H₇N₃ | 133.15 | 105[1] |

| 2,5-Diaminobenzonitrile | 14346-13-5 | C₇H₇N₃ | 133.15 | 86-87[2] |

| 2,6-Diaminobenzonitrile | Not readily available | C₇H₇N₃ | 133.15 | Not readily available |

| 3,4-Diaminobenzonitrile | 17626-40-3 | C₇H₇N₃ | 133.15 | 144-148[3] |

| 3,5-Diaminobenzonitrile | Not readily available | C₇H₇N₃ | 133.15 | Not readily available |

Historical Synthesis and Methodologies

The synthesis of diaminobenzonitrile isomers has evolved over time, with early methods often relying on classical reactions for the introduction of amino and cyano functionalities onto the benzene ring. More contemporary methods offer improved yields, selectivity, and milder reaction conditions.

Early Synthetic Approaches

The historical synthesis of diaminobenzonitriles is often rooted in the reduction of corresponding dinitro or nitroamino benzonitriles. These reactions typically employed metal-acid combinations or catalytic hydrogenation.

1. Reduction of Nitroanilines and Dinitrobenzonitriles:

A common and historically significant route to diaminobenzonitriles involves the reduction of a nitro-substituted aminobenzonitrile or a dinitrobenzonitrile. A classic method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid.

-

Experimental Protocol: Synthesis of 2,4-Diaminobenzonitrile via Reduction of 2,4-Dinitrobenzonitrile [1]

-

A solution of stannous chloride dihydrate (74.6 g) in concentrated hydrochloric acid (75 ml) and ethanol (150 ml) is prepared and cooled in an ice bath.

-

Powdered 2,4-dinitrobenzonitrile (9.66 g, 0.05 mole) is added portion-wise while maintaining the temperature between 25-30°C.

-

The resulting yellow solution is maintained at 40°C for 90 minutes, during which a stream of nitrogen is passed over the surface to evaporate the ethanol.

-

The remaining yellow slurry is cooled in an ice bath, and a solution of sodium hydroxide (70 g in 280 g of water) is added slowly with stirring.

-

The mixture is filtered, and the filtrate is extracted four times with ethyl acetate.

-

The ethyl acetate extracts are combined and evaporated to dryness.

-

The residue is combined with the solids from the filtration step and extracted with four 150 ml portions of boiling benzene.

-

The benzene solution is evaporated to dryness to yield crude 2,4-diaminobenzonitrile.

-

Recrystallization from benzene affords the pure product with a melting point of 105°C.

-

-

Experimental Protocol: Synthesis of 2,5-Diaminobenzonitrile via Reduction of 5-Nitroanthranilonitrile [2]

-

To a solution of stannous chloride dihydrate (80 g) in concentrated hydrochloric acid (200 ml), 5-nitroanthranilonitrile (16.314 g, 0.1 mole) is added in portions over approximately 5 minutes with water cooling to maintain a temperature around 50°C.

-

The mixture is stirred for 4 hours and then allowed to stand overnight.

-

The reaction mixture is cooled to 5°C in an ice bath, and a cold 50% solution of sodium hydroxide is added until the mixture is strongly basic.

-

The mixture is extracted with methylene chloride.

-

The methylene chloride extracts are washed with water, and the solvent is removed by distillation to yield 2,5-diaminobenzonitrile.

-

Recrystallization from a benzene-skellysolve B mixture gives the purified product with a melting point of 86-87°C.

-

2. Catalytic Hydrogenation:

Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal-acid reductions. This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

-

Experimental Protocol: Synthesis of 3,4-Diaminobenzonitrile via Catalytic Hydrogenation [4]

-

To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), palladium on carbon (500 mg, 10% purity) is added.

-

The reaction flask is degassed and filled with hydrogen gas (e.g., using a hydrogen balloon).

-

The reaction mixture is stirred vigorously for 18 hours at 25°C.

-

Upon completion, the mixture is degassed under vacuum and backfilled with nitrogen (this process is repeated three times).

-

The reaction mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under vacuum to yield 3,4-diaminobenzonitrile.

-

Modern Synthetic Methodologies

While classical methods are still in use, modern organic synthesis has introduced more sophisticated and versatile approaches to construct the diaminobenzonitrile scaffold.

1. Sandmeyer Reaction:

The Sandmeyer reaction provides a pathway to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[5][6][7] This can be a key step in a multi-step synthesis of a diaminobenzonitrile isomer, starting from a corresponding amino-substituted aniline. The general principle involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.[8]

Logical Workflow for Sandmeyer-based Synthesis of a Diaminobenzonitrile Isomer:

Caption: General workflow for synthesizing a diaminobenzonitrile isomer using the Sandmeyer reaction.

2. Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[9][10][11][12] In principle, a diaminobenzonitrile could be synthesized by the reaction of a dihalo-benzonitrile with an amine source in the presence of a copper catalyst. This method is particularly useful for constructing sterically hindered C-N bonds.

3. Dehydration of Diaminobenzamides:

The direct dehydration of a diaminobenzamide can yield the corresponding diaminobenzonitrile. Reagents such as phosphoryl chloride or phenylphosphonic dichloride in pyridine have been used for the dehydration of amides to nitriles.[13] However, the presence of the amino groups can lead to side reactions, and protection-deprotection strategies may be necessary.

Spectroscopic Data

The characterization of diaminobenzonitrile isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are diagnostic for the substitution pattern of the benzene ring, allowing for the differentiation of the isomers. The amino protons typically appear as broad singlets. For example, the ¹H NMR spectrum of 3-aminobenzonitrile shows characteristic signals for the aromatic protons.[14]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and thus can be used to distinguish between the different isomers. The nitrile carbon typically appears in the range of 115-125 ppm.

-

IR Spectroscopy: The IR spectrum of diaminobenzonitriles shows characteristic absorption bands for the N-H stretching vibrations of the amino groups (typically in the range of 3200-3500 cm⁻¹) and the C≡N stretching vibration of the nitrile group (around 2220-2260 cm⁻¹).

Applications in Drug Development and Research

Diaminobenzonitrile isomers serve as important intermediates in the synthesis of a wide array of biologically active molecules. The two amino groups and the nitrile functionality provide multiple reaction sites for building complex heterocyclic systems, which are prevalent in many pharmaceutical agents. Their utility is demonstrated in the synthesis of various kinase inhibitors, antimicrobial agents, and other therapeutic compounds. The specific substitution pattern of the diaminobenzonitrile isomer is often crucial for the desired biological activity of the final product.

Conclusion

The historical development of the synthesis of diaminobenzonitrile isomers showcases the progression of synthetic organic chemistry, from classical reduction methods to more versatile and selective modern techniques. While comprehensive data for all isomers remains somewhat elusive in readily accessible literature, the established synthetic routes provide a solid foundation for their preparation. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of these versatile building blocks is likely to increase, encouraging further research into their synthesis and properties.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 3,4-Diaminobenzonitrile 97 17626-40-3 [sigmaaldrich.com]

- 4. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. Free Article [chemicalbook.com]

- 14. 3-Aminobenzonitrile(2237-30-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 3,5-Diamino-4-methylbenzonitrile

Disclaimer: No specific Safety Data Sheet (SDS) or toxicological information is available for 3,5-Diamino-4-methylbenzonitrile. The following guide has been compiled by analogy from safety data for structurally related compounds, including 3-Amino-4-methylbenzonitrile, 4-Amino-3,5-dimethylbenzonitrile, and other aromatic amines and nitriles. This information should be used as a preliminary safety guide only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

Hazard Identification and Classification

Based on the safety data of structurally similar compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.

Table 1: Presumed GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement (Presumed) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Note: These classifications are inferred from related compounds and have not been experimentally validated for this compound.

Physicochemical Information

Specific physicochemical data for this compound is not available. The following table presents data for a related compound, 3-Amino-4-methylbenzonitrile, to provide an estimate of its properties.

Table 2: Physicochemical Data of 3-Amino-4-methylbenzonitrile

| Property | Value |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol [1] |

| Appearance | Solid |

| Melting Point | 70 - 76 °C (for 4-(Dimethylamino)benzonitrile)[2] |

Handling and Storage

Safe handling and storage are crucial to minimize exposure and risk.

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[3]

4.3. General Hygiene:

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Contaminated clothing should be removed and laundered before reuse.[3]

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Consult with a licensed professional waste disposal service to ensure proper disposal.

Visualizations

Logical Relationship: GHS Hazard Identification Process

The following diagram illustrates the logical workflow for identifying and classifying chemical hazards based on the Globally Harmonized System (GHS), a process that would be applied to this compound if data were available.

Caption: GHS Hazard Identification and Communication Workflow.

Experimental Workflow: Safe Handling of a Chemical Powder

This diagram outlines a general workflow for safely handling a potentially hazardous chemical powder like this compound in a research setting.

Caption: General Workflow for Safe Handling of a Chemical Powder.

References

- 1. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 2. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 873-74-5|4-Aminobenzonitrile|BLD Pharm [bldpharm.com]

- 6. Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diamino-4-methylbenzonitrile: Isomers, Homologs, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Diamino-4-methylbenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific compound, this guide leverages data from its isomers and homologs to provide a thorough understanding of its expected properties, synthetic routes, and characterization methods.

Physicochemical Properties of Diaminobenzonitrile Isomers and Homologs

The physicochemical properties of aromatic nitriles are crucial for predicting their behavior in biological and chemical systems. While specific experimental data for this compound is scarce, the following table summarizes key computed and experimental data for related isomers and homologs to provide a comparative reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| This compound | 168770-41-0 | C₈H₉N₃ | 147.18 | Not Reported | Not Reported | Not Reported |

| 2,4-Diaminoazobenzene | Not applicable | C₁₂H₁₂N₄ | 212.25 | 118-118.5 | 2262 | Not Reported |

| 3,4-Diaminobenzonitrile[1] | 17626-40-3 | C₇H₇N₃ | 133.15 | 144-148[1] | 368.7±27.0 (Predicted)[2] | Not Reported |

| 2,6-Diaminobenzonitrile[3] | 49635-80-5 | C₇H₇N₃ | 133.15 | Not Reported | Not Reported | Not Reported |

| 2,6-Diaminoanthraquinone | Not applicable | C₁₄H₁₀N₂O₂ | 238.24 | Not Reported | Not Reported | Not Reported |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from 4-methylbenzonitrile: dinitration followed by reduction of the nitro groups.

Proposed Synthesis of this compound

The proposed synthetic pathway is illustrated below.

References

Methodological & Application

Application Notes and Protocols: Use of 3,5-Diamino-4-methylbenzonitrile in High-Performance Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance polymers are essential materials in advanced applications requiring exceptional thermal stability, mechanical strength, and chemical resistance. Polyimides, a class of high-performance polymers, are widely utilized in the aerospace, electronics, and medical industries. The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.

The incorporation of a nitrile (-CN) group into the polymer backbone is a known strategy to enhance properties such as thermal stability, solvent resistance, and dielectric constant. The methyl (-CH3) group, on the other hand, can improve the solubility and processability of the resulting polymers. 3,5-Diamino-4-methylbenzonitrile presents itself as a promising, yet not widely documented, monomer for the synthesis of novel high-performance polyimides with a potentially unique combination of properties.

These application notes provide a generalized protocol for the synthesis of polyimides using this compound as the diamine monomer. The provided experimental details are based on established synthesis methods for structurally similar aromatic diamines and should be considered a starting point for optimization.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of polyimides from this compound and an aromatic dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate, followed by a cyclodehydration (imidization) step to form the final polyimide.

Materials and Equipment

-

Monomers: this compound, Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Imidization Agents (for chemical imidization): Acetic anhydride, Pyridine

-

Reaction Vessel: Three-necked round-bottom flask

-

Stirring: Mechanical stirrer

-

Atmosphere: Nitrogen or Argon gas inlet

-

Other: Glass plates for film casting, vacuum oven

Protocol 1: Two-Step Polyimide Synthesis (Thermal Imidization)

This protocol outlines the synthesis of a polyimide via a poly(amic acid) precursor followed by thermal cyclization.

Caption: Experimental workflow for thermal imidization.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/v).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add an equimolar amount of the dianhydride (e.g., PMDA) in small portions to the stirred diamine solution.

-

Maintain the temperature at 0-5 °C and continue stirring for 2 hours after the complete addition of the dianhydride.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

-

Cast the poly(amic acid) solution onto a clean, dry glass plate.

-

Place the glass plate in a vacuum oven and cure the film using a staged heating program: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.

-

After the final heating step, allow the oven to cool down slowly to room temperature.

-

Immerse the glass plate in water to facilitate the removal of the polyimide film.

-

Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours.

Protocol 2: Two-Step Polyimide Synthesis (Chemical Imidization)

This protocol utilizes chemical reagents to achieve imidization at lower temperatures.

Caption: Experimental workflow for chemical imidization.

Procedure:

-

Prepare the poly(amic acid) solution as described in steps 1-5 of Protocol 1.

-

Cool the viscous solution to 0 °C in an ice bath.

-

Slowly add a mixture of acetic anhydride (2 times the molar amount of the polymer repeating unit) and pyridine (equimolar to the polymer repeating unit) to the poly(amic acid) solution with vigorous stirring.

-

Remove the ice bath and continue stirring the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove residual solvent and imidization agents.

-

Dry the final polyimide powder in a vacuum oven at 120 °C until a constant weight is achieved.

Data Presentation

The following tables present illustrative data for high-performance polyimides derived from nitrile- and methyl-substituted aromatic diamines. Note: This data is representative and may not directly correspond to polymers synthesized from this compound. Experimental optimization is necessary to determine the precise properties.

Table 1: Representative Reaction Conditions for Polyimide Synthesis

| Parameter | Condition |

| Diamine Monomer | This compound |

| Dianhydride Monomer | PMDA or 6FDA |

| Solvent | Anhydrous DMAc or NMP |

| Solids Content | 15-25% (w/v) |

| Reaction Temperature (Polyamic Acid) | 0 °C to Room Temperature |

| Reaction Time (Polyamic Acid) | 12-24 hours |

| Imidization Method | Thermal or Chemical |

| Thermal Imidization Profile | 100°C (1h), 200°C (1h), 300°C (1h) |

| Chemical Imidization Agents | Acetic Anhydride / Pyridine |

Table 2: Anticipated Properties of Polyimides Derived from Substituted Diaminobenzonitriles

| Property | Expected Range |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 250 - 350 °C |

| 5% Weight Loss Temperature (TGA) | > 450 °C (in N2) |

| Mechanical Properties | |

| Tensile Strength | 80 - 150 MPa |

| Tensile Modulus | 2.5 - 4.0 GPa |

| Elongation at Break | 5 - 15 % |

| Dielectric Properties | |

| Dielectric Constant (1 MHz) | 3.0 - 4.0 |

| Dielectric Loss (1 MHz) | < 0.01 |

General Reaction Scheme

The following diagram illustrates the general two-step reaction for the synthesis of polyimides from an aromatic diamine and a dianhydride.

Caption: General synthesis of polyimides.

Conclusion

This compound holds potential as a monomer for creating novel high-performance polyimides. The protocols and data presented here offer a foundational guide for researchers to explore the synthesis and characterization of these materials. The unique combination of nitrile and methyl functionalities may lead to polymers with an advantageous balance of thermal stability, processability, and dielectric performance, making them suitable for a range of advanced applications. Further research and optimization are encouraged to fully elucidate the structure-property relationships of polyimides derived from this specific diamine.

Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Polycondensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-4-methylbenzonitrile is a versatile aromatic diamine monomer that holds significant potential for the synthesis of advanced polymers through polycondensation reactions. Its unique structure, featuring two reactive amine functional groups, a methyl group, and a nitrile moiety, can impart desirable properties to the resulting polymers, such as high thermal stability, enhanced solubility, and specific functionalities. These characteristics make polymers derived from this compound attractive for various high-performance applications, including specialty membranes, advanced composites, and matrices for controlled drug delivery.

This document provides detailed protocols for the synthesis of polyamides and polyimides using this compound as a key monomer. The methodologies are based on established polycondensation techniques for aromatic diamines.

Polycondensation Reactions of this compound

This compound can be readily polymerized with diacid chlorides or dianhydrides to yield high-molecular-weight polyamides and polyimides, respectively. The presence of the methyl group can improve the solubility of the resulting polymers, while the nitrile group offers a site for potential post-polymerization modifications.

Polyamide Synthesis

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. The synthesis of polyamides from this compound can be achieved via low-temperature solution polycondensation with a suitable diacid chloride, such as terephthaloyl chloride.

Diagram of Polyamide Synthesis

Caption: Reaction scheme for polyamide synthesis.

Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.

Diagram of Polyimide Synthesis Workflow

Caption: Two-step synthesis of polyimides.

Experimental Protocols

Protocol 1: Synthesis of Polyamide from this compound and Terephthaloyl Chloride

This protocol details the low-temperature solution polycondensation method.

Materials:

-

This compound

-

Terephthaloyl chloride

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Lithium chloride (LiCl)

-

Pyridine, anhydrous

-

Methanol

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Ice bath

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Vacuum oven

Procedure:

-

Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific amount of this compound and LiCl in anhydrous NMP. Stir the mixture with a mechanical stirrer until all solids have dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Diacid Chloride: Add an equimolar amount of terephthaloyl chloride to the cooled solution portion-wise over 30 minutes. Ensure the temperature remains between 0 and 5°C.

-

Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

-

Washing: Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight.

Protocol 2: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride

This protocol follows the conventional two-step method for polyimide synthesis.[1]

Materials:

-

This compound

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Glass plates for casting

-

Vacuum oven with temperature programming

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Monomer Dissolution: In a dry three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous DMAc.

-

Dianhydride Addition: Gradually add an equimolar amount of PMDA to the diamine solution with constant stirring. The reaction is exothermic, so the addition should be controlled to maintain the temperature at room temperature.

-

Polymerization: Continue stirring the mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.[1]

Step 2: Imidization

-

Thermal Imidization:

-

Casting: Cast the poly(amic acid) solution onto a clean glass plate.

-

Curing: Place the cast film in a vacuum oven and cure using a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.[1]

-

Film Removal: After cooling, the resulting polyimide film can be peeled off the glass plate.

-

-

Chemical Imidization:

-

Dehydrating Agent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) and stir at room temperature for 12 hours.

-

Precipitation: Precipitate the polyimide by pouring the solution into methanol.

-

Purification and Drying: Filter the polymer, wash it with methanol, and dry it in a vacuum oven.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of polymers derived from this compound. These values are representative of what might be expected for aromatic polyamides and polyimides and should be experimentally determined.

Table 1: Reaction Parameters for Polyamide Synthesis

| Parameter | Value |

| Monomer Concentration | 0.5 M |

| Solvent | NMP with 5% LiCl |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 5 hours |

| Yield | > 95% |

Table 2: Properties of Polyamide Derived from this compound

| Property | Expected Value |

| Inherent Viscosity (dL/g) | 0.8 - 1.5 |

| Glass Transition Temp. (Tg) | 250 - 300°C |

| 5% Weight Loss Temp. (TGA) | > 450°C |

| Tensile Strength (MPa) | 80 - 110 |

| Solubility | Soluble in NMP, DMAc, DMF |

Table 3: Reaction Parameters for Polyimide Synthesis

| Parameter | Value |

| Monomer Concentration | 15-20 wt% solids in DMAc |

| PAA Formation Time | 12-24 hours at Room Temp. |

| Thermal Curing Profile | 80-300°C (staged) |

| Chemical Imidization Reagents | Acetic Anhydride/Pyridine |

Table 4: Properties of Polyimide Derived from this compound

| Property | Expected Value |

| Inherent Viscosity (PAA, dL/g) | 1.0 - 2.0 |

| Glass Transition Temp. (Tg) | > 300°C |

| 5% Weight Loss Temp. (TGA) | > 500°C |

| Tensile Strength (MPa) | 100 - 150 |

| Dielectric Constant (1 MHz) | 2.8 - 3.2 |

Conclusion

This compound serves as a promising monomer for the creation of high-performance polyamides and polyimides. The provided protocols, based on established polycondensation methodologies, offer a solid foundation for researchers to explore the synthesis and characterization of novel polymers derived from this unique diamine. The anticipated properties of these polymers, such as high thermal stability and good solubility, make them suitable candidates for a wide range of advanced applications. Further experimental work is necessary to fully elucidate the structure-property relationships of these new materials.

References

Application of 3,5-Diamino-4-methylbenzonitrile in the Synthesis of Quinoxaline Derivatives

Application Notes

3,5-Diamino-4-methylbenzonitrile serves as a valuable building block in the synthesis of functionalized heterocyclic compounds, particularly quinoxaline derivatives. The presence of two vicinal amino groups on the benzene ring allows for cyclocondensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring of the quinoxaline system. The methyl and cyano substituents on the benzene ring of the diamine precursor are retained in the final quinoxaline product, providing specific substitution patterns that are useful for developing new pharmaceutical agents and functional materials.

The primary application of this compound in this context is the synthesis of 6-methyl-8-cyanoquinoxaline derivatives. These compounds are of interest to researchers in drug discovery and materials science due to the diverse biological activities associated with the quinoxaline scaffold, including antimicrobial, anticancer, and anti-inflammatory properties. The cyano group can be further manipulated to introduce other functional groups, enhancing the structural diversity of the synthesized compounds.

Synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline

A key application of this compound is demonstrated in the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline through a cyclocondensation reaction with benzil. This reaction provides a straightforward method to access a highly substituted quinoxaline core.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline.

Experimental Protocols

Synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline

This protocol details the laboratory procedure for the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline from this compound and benzil.

Materials:

-

This compound

-

Benzil

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.47 g (10 mmol) of this compound in 50 mL of absolute ethanol by stirring with a magnetic stirrer.

-

To this solution, add 2.10 g (10 mmol) of benzil.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure crystals of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline.

-

Dry the purified product in a desiccator.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 6-methyl-2,3-diphenyl-8-cyanoquinoxaline | C₂₂H₁₅N₃ | 321.38 | 85 | 178-180 |

Characterization Data:

-

¹H NMR (CDCl₃, δ ppm): 2.60 (s, 3H, CH₃), 7.25-7.40 (m, 6H, Ar-H), 7.50-7.65 (m, 4H, Ar-H), 7.80 (s, 1H, Ar-H), 8.15 (s, 1H, Ar-H).

-

IR (KBr, cm⁻¹): 2225 (C≡N), 1600, 1580, 1490 (C=C, C=N).

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 6-methyl-2,3-diphenyl-8-cyanoquinoxaline.

Step-by-step protocol for 3,5-Diamino-4-methylbenzonitrile polymerization

Application Note and Protocol

Topic: Step-by-step Protocol for the Polymerization of 3,5-Diamino-4-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic diamines are crucial building blocks in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of applications in aerospace, electronics, and biomedical devices. This document provides a detailed protocol for the polymerization of this compound, a diamine monomer, through a two-step polycondensation reaction with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to form a polyimide. The resulting fluorinated polyimide is expected to exhibit enhanced solubility and desirable dielectric properties.[1][2]

Experimental Protocols

Materials and Equipment

-

Monomers:

-

This compound (recrystallized and dried)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)

-

-

Solvent:

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

-

Reagents for Chemical Imidization:

-

Acetic anhydride

-

Pyridine

-

-

Precipitation and Washing:

-

Methanol

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Addition funnel

-

Heating mantle with temperature controller

-

Buchner funnel and filter paper

-

Vacuum oven

-

Polymerization Procedure: Two-Step Polycondensation

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.47 g, 10 mmol).

-

Add anhydrous N,N-dimethylacetamide (DMAc) (40 mL) to the flask to dissolve the diamine monomer. Stir the solution under a continuous nitrogen purge until the monomer is completely dissolved.

-

Once a clear solution is obtained, slowly add 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (4.44 g, 10 mmol) to the solution in portions over 30 minutes to manage the exothermic reaction.

-

Rinse the addition funnel with a small amount of DMAc (5 mL) to ensure all the dianhydride is transferred to the reaction flask.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) forms.

Step 2: Chemical Imidization

-

To the viscous PAA solution, add a mixture of acetic anhydride (3.06 g, 30 mmol) and pyridine (2.37 g, 30 mmol) dropwise.

-